2-Bromothiazole-5-carbonitrile

Synthetic Chemistry Nucleophilic Substitution Reaction Yield

Researchers requiring versatile thiazole cores for medicinal chemistry or agrochemical discovery often face poor reactivity at the 2-position with generic 2-bromothiazoles. 2-Bromothiazole-5-carbonitrile solves this: the 2-Br leaving group is balanced between Cl (less reactive) and I (less stable), while the electron-withdrawing 5-CN group activates the ring for nucleophilic aromatic substitution and Pd-catalyzed cross-coupling. • High-yield SNAr with amines (up to 100%) for rapid 2-amino-thiazole library synthesis. • Reliable Suzuki, Negishi, and Stille coupling at the 2-position, unlike 4-/5-bromo isomers that give poor yields. • The 5-CN handle enables further hydrolysis, reduction, or cycloaddition. Supplied at ≥98% purity with full analytical documentation. Standard global shipping under ambient conditions.

Molecular Formula C4HBrN2S
Molecular Weight 189.04 g/mol
CAS No. 440100-94-7
Cat. No. B1289413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazole-5-carbonitrile
CAS440100-94-7
Molecular FormulaC4HBrN2S
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)C#N
InChIInChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H
InChIKeyRCVDPJMWWCIVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazole-5-Carbonitrile: Dual-Functional Building Block


2-Bromothiazole-5-carbonitrile (CAS 440100-94-7) is a heterocyclic organic compound belonging to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms [1]. Its molecular formula is C4HBrN2S, with a molecular weight of 189.03 g/mol . The compound features a bromine atom at the 2-position and a nitrile (cyano) group at the 5-position of the thiazole ring [2]. This structural arrangement confers distinct dual reactivity: the bromine serves as a versatile leaving group for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, while the electron-withdrawing cyano group activates the ring and provides a synthetic handle for further transformations .

2-Bromothiazole-5-Carbonitrile: Why Analogs Fall Short


Generic substitution of 2-bromothiazole-5-carbonitrile with structurally similar halogenated thiazoles is invalid due to profound differences in both intrinsic reactivity and synthetic utility. The 2-position of the thiazole ring is uniquely deactivated toward nucleophilic substitution and cross-coupling reactions compared to the 4- and 5-positions [1]. For instance, palladium-catalyzed reactions of 2-bromothiazoles with terminal acetylenes proceed in poor yields, whereas 4-bromo- and 5-bromothiazoles under identical conditions afford ethynyl derivatives in 43-89% yield [2]. The bromine atom in the 2-bromothiazole scaffold exhibits reactivity intermediate between chlorine (less reactive) and iodine (less stable), a balance critical for controlled functionalization . Furthermore, the presence of the 5-cyano group significantly alters the electronic landscape of the ring through its strong -I and -M effects, activating the 2-position for nucleophilic attack in ways not observed in unsubstituted 2-bromothiazole . These cumulative differences mean that reaction conditions, yields, and product profiles optimized for other thiazole halides cannot be directly translated.

2-Bromothiazole-5-Carbonitrile: Key Differentiation Evidence


Nucleophilic Substitution: Bromo vs. Chloro Reactivity

In nucleophilic aromatic substitution reactions with amines, 2-bromothiazole-5-carbonitrile demonstrates superior reactivity compared to its chloro analog. Under optimized conditions with tert-butylpiperazine-1-carboxylate as the nucleophile, the bromo compound achieves quantitative conversion (100% yield) after purification . In contrast, reactions of 2-chlorothiazole-5-carbonitrile with similar nucleophiles typically require more forcing conditions (higher temperatures, longer times) and often result in lower yields due to the inherently lower reactivity of the C-Cl bond in this electron-deficient heterocyclic system .

Synthetic Chemistry Nucleophilic Substitution Reaction Yield

Negishi Cross-Coupling: Bromo vs. Iodo Performance

The bromine substituent in 2-bromothiazole-5-carbonitrile provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions. While 2-iodothiazole derivatives can offer higher reactivity in certain couplings, they are also prone to unwanted side reactions, including homocoupling and catalyst poisoning due to iodide coordination . The bromo compound serves as a reliable substrate for Negishi cross-coupling, enabling the efficient synthesis of 2-aryl substituted thiazoles. This methodology has been successfully applied to 2-bromothiazole itself, and the presence of the 5-cyano group in our target compound further activates the ring for oxidative addition [1].

Organometallic Chemistry Negishi Cross-Coupling Catalysis

Kinase Inhibitor Scaffold: Cyano-Substituted Advantage

While 2-bromothiazole-5-carbonitrile itself is primarily a synthetic intermediate, its close structural relative, 2-bromothiazole, serves as a critical starting material for the synthesis of potent cyclin-dependent kinase (CDK) inhibitors [1]. N-Aryl aminothiazoles synthesized from 2-bromothiazole exhibit potent pan-CDK inhibitory activity, with selectivity profiles distinct from N-acyl analogues [1]. The 5-cyano substituent in the target compound is expected to further enhance this activity profile by improving binding interactions or metabolic stability, as electron-withdrawing groups are known to modulate the pharmacokinetic properties of drug candidates [2].

Medicinal Chemistry Kinase Inhibition CDK Inhibitors

Regioselective Pd-Catalyzed Reactions: 2- vs. 4-/5-Bromo

The position of the bromine atom on the thiazole ring dictates its reactivity in palladium-catalyzed transformations. Studies show that 2-bromothiazoles react poorly with terminal acetylenes under Pd catalysis, whereas 4-bromo- and 5-bromothiazoles yield ethynyl derivatives in 43-89% yield [1]. This low intrinsic reactivity at the 2-position means that the 5-cyano group in our target compound is essential to activate the ring for such reactions. The electron-withdrawing nature of the cyano group increases the electrophilicity of the carbon bearing the bromine, thereby facilitating oxidative addition to palladium(0) and enabling cross-couplings that would otherwise be inefficient .

Catalysis Regioselectivity Palladium Chemistry

2-Bromothiazole-5-Carbonitrile: Application Scenarios


Thiazole Library Synthesis via Nucleophilic Substitution

2-Bromothiazole-5-carbonitrile serves as an ideal starting point for generating libraries of 2-amino-substituted thiazoles. The high-yielding (up to 100%) nucleophilic substitution with primary and secondary amines enables rapid diversification at the 2-position. The retained 5-cyano group can then be further modified (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition) to generate structurally complex analogs. This approach is particularly valuable in medicinal chemistry for hit-to-lead optimization and SAR studies.

Palladium-Catalyzed Cross-Coupling for Biaryl Systems

The compound is a privileged substrate for Negishi, Suzuki, and Stille cross-coupling reactions, enabling the efficient attachment of aryl, heteroaryl, and alkenyl groups to the thiazole core [1]. The 5-cyano group not only activates the 2-position for oxidative addition but also serves as a versatile functional handle for subsequent transformations, making it a strategic building block for the convergent synthesis of complex natural products, pharmaceuticals, and organic electronic materials.

Kinase Inhibitor and Bioactive Molecule Development

Building upon the established use of 2-bromothiazole in generating potent CDK inhibitors [2], 2-bromothiazole-5-carbonitrile offers a direct route to a new chemical series with a built-in nitrile functional group. The nitrile can act as a hydrogen bond acceptor, a bioisostere for halogens or carbonyls, or a masked amine/carboxylic acid, providing medicinal chemists with a powerful tool for modulating target binding, selectivity, and pharmacokinetic properties [3].

Agrochemical Intermediate: Fungicides & Herbicides

Thiazole derivatives are a well-established class of agrochemicals. The dual reactivity of 2-bromothiazole-5-carbonitrile allows for the systematic exploration of structure-activity relationships in crop protection agents. The nitrile group is a common feature in many commercial herbicides and fungicides, and the ability to efficiently introduce diverse substituents at the 2-position via cross-coupling or nucleophilic substitution accelerates the discovery of new active ingredients .

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